Urushiol II

Descripción general

Descripción

Urushiol II is a member of the urushiol family, which are oily organic compounds found in plants of the Anacardiaceae family, such as poison ivy, poison oak, and the lacquer tree. These compounds are known for their allergenic properties, causing contact dermatitis in most individuals upon exposure . This compound specifically refers to one of the several closely related compounds within this family, characterized by its unique hydrocarbon chain structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of urushiol analogues, including Urushiol II, typically involves the Mannich reaction of catechol with formaldehyde and N-Boc-piperazine, followed by deprotection and amidation with various fatty acids bearing 0–3 carbon-carbon double bonds . This two-step procedure is advantageous due to its convenience, cost-effectiveness, and scalability.

Industrial Production Methods: Industrial production of urushiol analogues often involves electropolymerization on metal surfaces, such as copper, to create robust coatings with desirable properties like hardness, adhesion strength, hydrophobicity, and thermal stability . This method leverages the higher aerobic stability of synthetic urushiol analogues compared to natural urushiol.

Análisis De Reacciones Químicas

Types of Reactions: Urushiol II undergoes various chemical reactions, including oxidation, polymerization, and substitution.

Common Reagents and Conditions:

Polymerization: The compound can polymerize through free radical coupling of phenoxyl radicals to themselves and to the carbon-carbon bonds in the side chain.

Substitution: The Mannich reaction involves the substitution of hydrogen atoms on the catechol ring with formaldehyde and N-Boc-piperazine.

Major Products:

Oxidation Products: Hard lacquer coatings.

Polymerization Products: Robust crosslinking coatings with high corrosion resistance.

Substitution Products: 3-substituted urushiol analogues with various functional groups.

Aplicaciones Científicas De Investigación

Urushiol II, a catechol found in plants such as poison ivy and poison oak, is known for inducing contact dermatitis. However, this compound also has uses in chemistry, biology, medicine, and industry .

Scientific Research Applications

- Chemistry this compound serves as a raw material in synthesizing polybenzoxazine, which is used for electronic circuit packaging because of its high corrosion resistance and thermal stability.

- Biology Its allergenic properties and the molecular mechanisms underlying contact dermatitis are under investigation. this compound is a pro-electrophilic hapten that can cause severe contact dermatitis that is mediated by CD8+ effector T-cells and downregulated by CD4+ T-cells .

- Medicine this compound is being investigated for its potential as a dentin cross-linking agent to promote remineralization and improve bond strength in dental applications. this compound has demonstrated the ability to induce apoptosis in various cancer cell lines, particularly in gastric cancer cells, through the activation of p53, regulation of the Bcl-2 family, and DNA fragmentation .

- Industry this compound is utilized in the production of protective and ornamental coatings, due to its ability to form hard, durable surfaces.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines, especially gastric cancer cells (MKN-45 and MKN-28). The mechanism involves:

- Activation of p53 this compound upregulates p53, a tumor suppressor protein that regulates the cell cycle and promotes apoptosis .

- Bcl-2 Family Regulation this compound causes a decrease in the Bcl-2/Bax ratio, which leads to increased Bax expression and subsequent apoptosis activation through caspase pathways .

- DNA Fragmentation Treatment with this compound results in DNA ladder formation, which is indicative of apoptotic processes .

- Mitochondrial Dysfunction this compound can cause mitochondrial dysfunction. It inhibits electron flow through the mitochondrial respiratory chain by binding to cytochrome c1, which leads to mitochondrial dysfunction.

Case Study 1: Apoptotic Effects on Gastric Cancer Cells

A study focused on MKN-45 cells demonstrated that this compound treatment led to morphological changes consistent with apoptosis :

- Caspase Activation Activation of caspase-3 was confirmed post-treatment.

- Morphological Changes Electron microscopy revealed chromatin condensation and nuclear segmentation .

Cytotoxic Effects Urushiol inhibits human gastric cancer cell growth in a dose-dependent manner, with IC50 values of approximately 15 and 20 μg/ml on MKN-45 and MKN-28 cells . Urushiol treatment invoked DNA ladder formation, which indicates that urushiol induced apoptosis in MKN-45 cells, but did not mediate DNA ladder formation on MKN-28 cells .

Case Study 2: Colon Cancer Cells

Urushiol V also demonstrated anticancer activities in colon cancer cells . Urushiol V inhibited the rate of cell proliferation of SW480 with IC50 values of 33.1, 14.7, and 10.2 µM after treatment for 24, 48, and 72 h, respectively .

- Cell Cycle Arrest Urushiol V can induce S phase arrest by altering the expression of S phase related genes in SW480 cells .

Allergic Reactions

In sensitized guinea pigs, different analogs of Urushiol were tested for their reactivity. The compounds showed varying degrees of skin irritation and allergic response at low doses. Urushiols are pro-electrophilic haptens that cause severe contact dermatitis .

Mecanismo De Acción

Urushiol II exerts its effects primarily through its pro-electrophilic properties. Upon exposure, it penetrates the skin and binds to proteins, forming neoantigens that trigger an immune response . The compound inhibits electron flow through the mitochondrial respiratory chain, particularly at the level of cytochromes b and c1, leading to mitochondrial dysfunction . This interruption of the electron transport chain is a key mechanism by which urushiol induces allergic reactions.

Comparación Con Compuestos Similares

Pentadecyl Catechol: A simpler analogue with a single hydrocarbon chain.

Litreol: Another urushiol analogue with a different hydrocarbon chain structure.

Pentadecyl Phenol: A non-urushiol analogue used for comparison in studies.

Uniqueness of Urushiol II: this compound is unique due to its specific hydrocarbon chain structure, which influences its allergenic properties and its ability to form hard, durable coatings. Compared to other urushiol analogues, this compound exhibits higher allergenicity and more effective inhibition of mitochondrial respiration .

Actividad Biológica

Urushiol II, a compound derived from the sap of the Toxicodendron plant family, is primarily known for its role as a potent allergen causing contact dermatitis. Beyond its allergenic properties, recent studies have unveiled significant biological activities, particularly in cancer research and cellular mechanisms. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Overview of this compound

This compound is part of a class of organic compounds known as catechols, characterized by their phenolic structure. It is predominantly found in plants like poison ivy and poison oak. The compound exhibits a range of biological activities, including cytotoxic effects on cancer cells and the induction of apoptosis.

-

Induction of Apoptosis :

- This compound has been shown to induce apoptosis in various cancer cell lines, particularly gastric cancer cells (MKN-45 and MKN-28). The mechanism involves:

- Activation of p53 : this compound upregulates p53, a crucial tumor suppressor protein that regulates the cell cycle and promotes apoptosis.

- Bcl-2 Family Regulation : A decrease in the Bcl-2/Bax ratio was observed, leading to increased Bax expression and subsequent apoptosis activation through caspase pathways .

- DNA Fragmentation : Treatment with this compound resulted in DNA ladder formation indicative of apoptotic processes .

- This compound has been shown to induce apoptosis in various cancer cell lines, particularly gastric cancer cells (MKN-45 and MKN-28). The mechanism involves:

- Mitochondrial Dysfunction :

Case Study 1: Apoptotic Effects on Gastric Cancer Cells

A study focused on MKN-45 cells demonstrated that this compound treatment led to significant morphological changes consistent with apoptosis:

- Caspase Activation : Activation of caspase-3 was confirmed post-treatment.

- Morphological Changes : Electron microscopy revealed chromatin condensation and nuclear segmentation .

| Parameter | MKN-45 Cells | MKN-28 Cells |

|---|---|---|

| IC50 (μg/ml) | 15 | 20 |

| Caspase-3 Activation | Yes | No |

| DNA Ladder Formation | Yes | No |

Case Study 2: Allergic Reactions

In sensitized guinea pigs, various analogues of Urushiol were tested for their reactivity. Compounds showed varying degrees of skin irritation and allergic response at low doses .

Biological Evaluation

Recent investigations into new derivatives of Urushiol have yielded promising results:

Propiedades

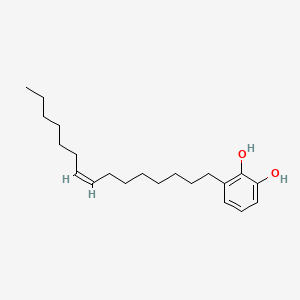

IUPAC Name |

3-[(Z)-pentadec-8-enyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h7-8,15,17-18,22-23H,2-6,9-14,16H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOCLAPCXDOJRL-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347754 | |

| Record name | Urushiol II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35237-02-6, 2764-91-2 | |

| Record name | Urushiol II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035237026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urushiol II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35237-02-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2764-91-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URUSHIOL II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZV92GML86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.